4-Prop-1-enylaniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

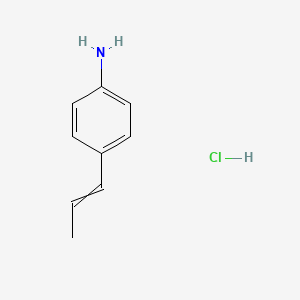

4-Prop-1-enylaniline;hydrochloride, also known as (E)-4-(prop-1-en-1-yl)aniline hydrochloride, is an organic compound with the molecular formula C9H12ClN. This compound is characterized by the presence of an aniline group substituted with a prop-1-enyl group at the para position, and it forms a hydrochloride salt. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-1-enylaniline;hydrochloride typically involves the reaction of aniline with prop-1-enyl halides under basic conditions. One common method includes the use of aniline and prop-1-enyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Prop-1-enylaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-Prop-1-enylaniline;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Prop-1-enylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Aniline: A simple aromatic amine with a similar structure but lacking the prop-1-enyl group.

N-Propylaniline: An aniline derivative with a propyl group instead of a prop-1-enyl group.

4-Methylaniline: An aniline derivative with a methyl group at the para position.

Uniqueness

4-Prop-1-enylaniline;hydrochloride is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical reactivity and biological activity compared to other aniline derivatives. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

4-Prop-1-enylaniline;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound is an anilide derivative characterized by its prop-1-enyl substituent on the aniline moiety. Its structure can be represented as follows:

This compound's properties make it a candidate for various biological evaluations, particularly in the context of drug development.

Antimicrobial Activity

Research has indicated that compounds similar to 4-prop-1-enylaniline exhibit significant antimicrobial properties. In a study evaluating various anilide derivatives, certain compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Anilide Derivatives

| Compound | MIC (µM) | Bactericidal Activity |

|---|---|---|

| 4-Prop-1-enylaniline | 25.9 | Yes |

| Cinnamic Acid | 50.0 | Yes |

| Compound A | 12.9 | Yes |

The minimum inhibitory concentrations (MICs) for 4-prop-1-enylaniline were found to be comparable to those of established antimicrobial agents, suggesting a promising application in treating bacterial infections .

Anti-inflammatory Potential

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. A study assessed its effect on lipopolysaccharide-induced NF-κB activation, a critical pathway in inflammation.

Table 2: Anti-inflammatory Effects of Anilide Derivatives

| Compound | IC50 (µM) | NF-κB Activation (%) |

|---|---|---|

| 4-Prop-1-enylaniline | 6.5 | -9% |

| Compound B | 10.0 | -15% |

| Compound C | 20.0 | +10% |

The results indicated that while some derivatives enhanced NF-κB activity, 4-prop-1-enylaniline exhibited a notable inhibitory effect, suggesting its potential role in managing inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity is a crucial factor in evaluating the safety of new compounds. In vitro studies have shown that this compound exhibits low cytotoxicity at concentrations up to 20 µM.

Table 3: Cytotoxicity of Anilide Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4-Prop-1-enylaniline | >20 |

| Compound D | 15 |

| Compound E | 5 |

These findings indicate that while some derivatives may possess cytotoxic effects, 4-prop-1-enylaniline remains relatively safe for cellular environments at tested concentrations .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of anilide derivatives similar to 4-prop-1-enylaniline. For instance, a study demonstrated the compound's efficacy against multi-drug resistant bacterial strains, underscoring its potential as a novel therapeutic agent . Furthermore, ongoing research aims to elucidate the mechanisms underlying its biological activities, which may involve interactions with specific cellular pathways or targets.

Properties

IUPAC Name |

4-prop-1-enylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h2-7H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZJRJRMYNYXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.